

# Application Notes and Protocols for UT-34 In Vivo Studies

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## Compound of Interest

Compound Name: UT-34

Cat. No.: B15542330

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## Introduction

**UT-34** is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2][3] It has demonstrated significant anti-prostate cancer efficacy by binding to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR, leading to its degradation via the ubiquitin-proteasome pathway.[1][3] In vivo studies are crucial to further elucidate its therapeutic potential and pharmacokinetic/pharmacodynamic profile. Proper dissolution and formulation of **UT-34** are critical for ensuring accurate dosing and obtaining reliable and reproducible results in animal models.

## Data Presentation: Solubility and Formulation of UT-34

The following tables summarize the key quantitative data regarding the solubility of **UT-34** and a common formulation for in vivo studies.

Table 1: Solubility of **UT-34**

Solvent	Concentration	Remarks
DMSO	71 mg/mL (199.28 mM)	Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. [2] Sonication may be required to achieve complete dissolution.[2]
Ethanol	71 mg/mL	
Water	Insoluble	

Table 2: Recommended In Vivo Formulation for Oral Administration

Vehicle Component	Percentage	Purpose
DMSO	5-10%	Solubilizing agent for UT-34.
PEG300	30-40%	Co-solvent and vehicle.
Tween 80	5%	Surfactant to improve solubility and stability.
Saline/PBS/ddH <sub>2</sub> O	45-60%	Diluent to achieve the final desired concentration.

## Experimental Protocol: Preparation of UT-34 for Oral Gavage in Mice

This protocol details the preparation of a **UT-34** solution for oral administration in mice, based on commonly used vehicle formulations.

Materials:

- **UT-34** powder
- Anhydrous Dimethyl sulfoxide (DMSO)

- Polyethylene glycol 300 (PEG300)
- Tween® 80 (Polysorbate 80)
- Sterile saline or Phosphate-Buffered Saline (PBS)
- Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended)
- Analytical balance

#### Procedure:

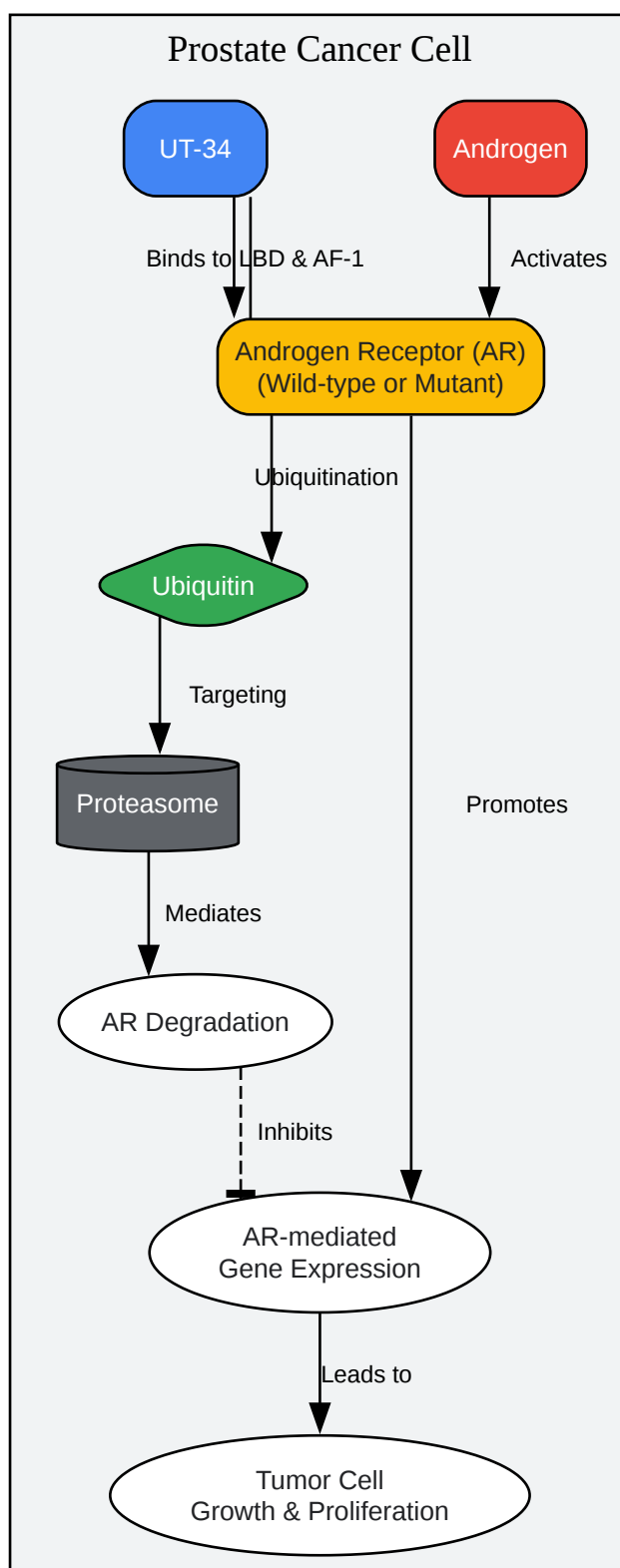
- Calculate Required Quantities:
  - Determine the desired final concentration of **UT-34** in the dosing solution (e.g., 2 mg/mL).
  - Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mg/kg body weight at a dosing volume of 100 µL per 20 g mouse).
  - Calculate the mass of **UT-34** and the volume of each vehicle component required. Always prepare a slight excess (e.g., 10-20%) to account for transfer losses.
- Prepare the Stock Solution (in DMSO):
  - Weigh the calculated amount of **UT-34** powder and place it in a sterile conical tube.
  - Add the calculated volume of DMSO to the **UT-34** powder.
  - Vortex thoroughly for 1-2 minutes to dissolve the **UT-34**. If necessary, use a sonicator for short bursts until the solution is clear. This will create a concentrated stock solution.
- Prepare the Vehicle Mixture:

- In a separate sterile conical tube, combine the calculated volumes of PEG300 and Tween 80.
- Vortex the mixture until it is homogeneous.
- Combine Stock Solution and Vehicle:
  - Slowly add the **UT-34** stock solution (from step 2) to the PEG300 and Tween 80 mixture (from step 3) while vortexing.
  - Continue to vortex until the solution is clear and uniform.
- Final Dilution:
  - Gradually add the sterile saline or PBS to the mixture while continuously vortexing to bring the solution to the final desired volume.
  - Ensure the final solution is a clear, homogeneous suspension. If any precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.
- Administration:
  - The prepared **UT-34** formulation should be administered to the animals immediately via oral gavage.
  - It is recommended to prepare the formulation fresh for each day of dosing.[\[3\]](#)

In Vivo Dosing Example: In preclinical studies, **UT-34** has been administered orally to mice at doses of 20-40 mg/kg daily.[\[1\]](#)[\[2\]](#)[\[3\]](#)

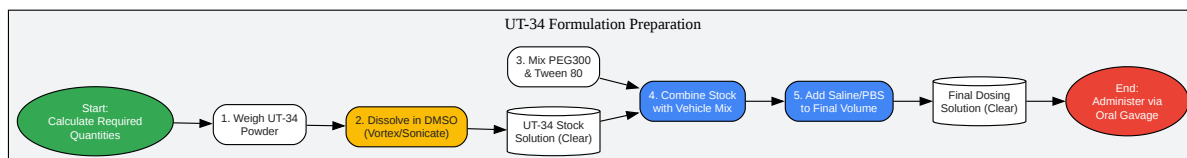
## Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of **UT-34** and the experimental workflow for its preparation for in vivo studies.



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Caption: Mechanism of action of **UT-34** in prostate cancer cells.



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Caption: Workflow for preparing **UT-34** for in vivo oral administration.

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## References

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